![molecular formula C7H6ClN3 B2957274 4-Chloro-3-methylpyrazolo[1,5-a]pyrazine CAS No. 2309462-56-2](/img/structure/B2957274.png)

4-Chloro-3-methylpyrazolo[1,5-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

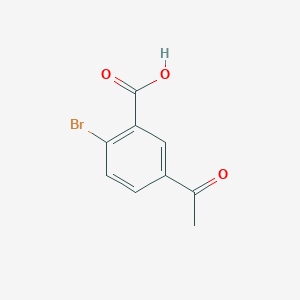

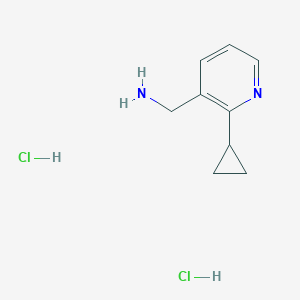

4-Chloro-3-methylpyrazolo[1,5-a]pyrazine is a chemical compound with the molecular formula C7H6ClN3 . It is a powder in its physical form .

Synthesis Analysis

Methylpyrazolo[1,5-a]pyrazine-4-carboxylates, which are structurally similar to 4-Chloro-3-methylpyrazolo[1,5-a]pyrazine, were synthesized by palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]-pyrazines at elevated pressure .Molecular Structure Analysis

The InChI code for 4-Chloro-3-methylpyrazolo[1,5-a]pyrazine is 1S/C7H6ClN3/c1-5-4-10-11-3-2-9-7(8)6(5)11/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

In a study, a family of pyrazolo[1,5-a]pyrimidines, which are structurally related to 4-Chloro-3-methylpyrazolo[1,5-a]pyrazine, were identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . They exhibited tunable photophysical properties, where electron-donating groups at position 7 on the fused ring improved both the absorption and emission behaviors .Physical And Chemical Properties Analysis

4-Chloro-3-methylpyrazolo[1,5-a]pyrazine has a molecular weight of 167.6 . It is a powder in its physical form .Scientific Research Applications

Fluorescent Probes for Bioimaging

4-Chloro-3-methylpyrazolo[1,5-a]pyrazine: derivatives are strategic compounds for optical applications. They serve as fluorescent probes that are crucial for studying the dynamics of intracellular processes. Their tunable photophysical properties allow them to be used in bioimaging applications, providing insights into biological interactions and cellular mechanisms .

Chemosensors

These compounds can function as chemosensors due to their ability to interact with ions, thanks to the presence of heteroatoms like nitrogen. This makes them suitable for detecting and quantifying the presence of various ions in a sample, which is valuable in environmental monitoring and diagnostics .

Organic Light-Emitting Devices (OLEDs)

The solid-state emission intensities of 4-Chloro-3-methylpyrazolo[1,5-a]pyrazine derivatives make them good candidates for use in OLEDs. They can be designed to emit light efficiently, which is essential for the development of display and lighting technologies .

Antimicrobial Agents

Some derivatives of 4-Chloro-3-methylpyrazolo[1,5-a]pyrazine have been synthesized and evaluated for their antimicrobial activity. This application is significant in the development of new drugs and treatments for various infections .

Anticancer Agents

There has been research on the synthesis of 4-Chloro-3-methylpyrazolo[1,5-a]pyrazine derivatives for potential use as anticancer agents. In vitro screenings have shown promising results, indicating their potential in cancer therapy .

Synthetic Methodology

The simpler and greener synthetic methodology of these compounds, as compared to other fluorophores, highlights their importance in sustainable chemistry. They offer a more environmentally friendly approach to synthesizing compounds with diverse applications .

Safety and Hazards

Future Directions

The bicyclic pyrazolo[1,5-a]pyrazine system, which includes 4-Chloro-3-methylpyrazolo[1,5-a]pyrazine, offers an attractive framework for the design of promising molecular structures for biomedical research . Several potent compounds have been identified among pyrazolo[1,5-a]pyrazine derivatives, indicating potential future directions for research .

Mechanism of Action

Target of Action

Structurally related compounds have been used as substrates for the preparation of compounds exhibiting the properties of inhibitors of phosphoinositide-3 kinase, p-38 kinase, matrix metalloproteases, as well as modulators of sirtuins .

Mode of Action

It is synthesized by palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]-pyrazines at elevated pressure and converted via nitrile intermediates to the corresponding amidoximes and amidines .

Biochemical Pathways

Related compounds have been involved in the modulation of pathways related to phosphoinositide-3 kinase, p-38 kinase, and matrix metalloproteases .

properties

IUPAC Name |

4-chloro-3-methylpyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-5-4-10-11-3-2-9-7(8)6(5)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNHTGDSHWRNBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=CN2N=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-4-oxo-N-phenethyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2957193.png)

![4-(4-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2957195.png)

![3-{[(1E)-(2-hydroxy-1-naphthyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2957205.png)

![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2957211.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2957213.png)